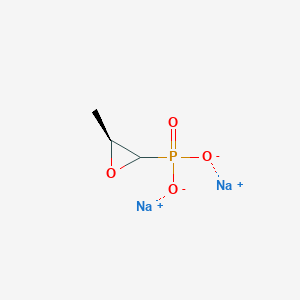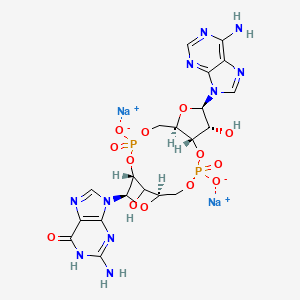
Gplgiagq (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPLGIAGQ (TFA) is a polypeptide that is cleavable by matrix metalloproteinase 2 (MMP2). It is used as a stimulus-sensitive linker in liposomal and micellar nanocarriers for targeted MMP2-triggered tumor therapy. Additionally, it is utilized in the synthesis of unique MMP2-targeted photosensitizers for photodynamic therapy (PDT) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GPLGIAGQ (TFA) involves solid-phase peptide synthesis (SPPS) techniques. The polypeptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of GPLGIAGQ (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
GPLGIAGQ (TFA) undergoes cleavage reactions catalyzed by MMP2. This cleavage is essential for its function as a stimulus-sensitive linker in targeted drug delivery systems. The polypeptide can also participate in conjugation reactions to form photosensitizers for PDT .
Common Reagents and Conditions
Cleavage Reactions: Catalyzed by MMP2 under physiological conditions.
Conjugation Reactions: Involve reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides for coupling the polypeptide to other molecules
Major Products Formed
Cleavage Products: Shorter peptide fragments resulting from MMP2 activity.
Conjugation Products: Photosensitizers and other conjugates used in targeted therapies
Wissenschaftliche Forschungsanwendungen
GPLGIAGQ (TFA) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of MMP2-targeted photosensitizers for PDT.
Biology: Employed in studies involving MMP2 activity and its role in various biological processes.
Medicine: Utilized in targeted drug delivery systems for cancer therapy, leveraging its MMP2-cleavable properties.
Industry: Applied in the development of advanced drug delivery systems and therapeutic agents
Wirkmechanismus
GPLGIAGQ (TFA) exerts its effects through cleavage by MMP2. This enzyme recognizes and cleaves the polypeptide at specific sites, triggering the release of therapeutic agents or activating photosensitizers. The molecular targets and pathways involved include the MMP2 enzyme and the downstream effects of the released or activated therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GPLGIAGQ: The non-TFA version of the polypeptide.
Other MMP2-Cleavable Polypeptides: Various polypeptides designed to be cleaved by MMP2 for targeted therapies.
Uniqueness
GPLGIAGQ (TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA), which enhances its stability and solubility. Its ability to serve as a stimulus-sensitive linker in targeted drug delivery systems and its application in PDT make it a valuable compound in scientific research and therapeutic development .
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O10.C2HF3O2/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32;3-2(4,5)1(6)7/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50);(H,6,7)/t17-,18-,19-,20-,21-,26-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBVKEAINFXNHD-WCDCSSCGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54F3N9O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

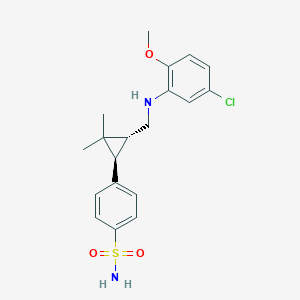
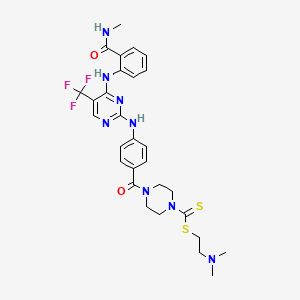
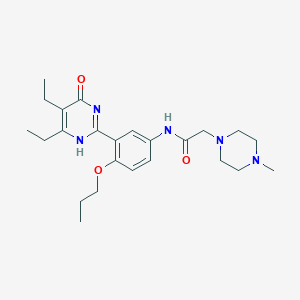


![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
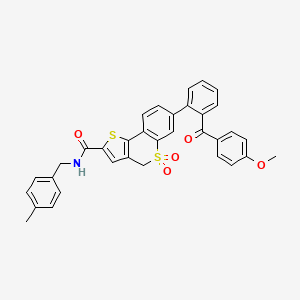

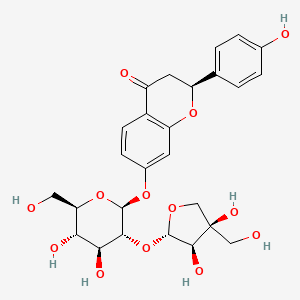
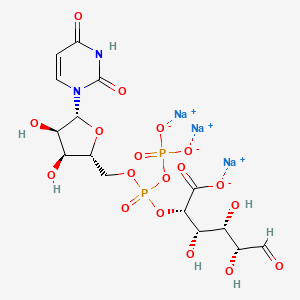
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B8107666.png)

